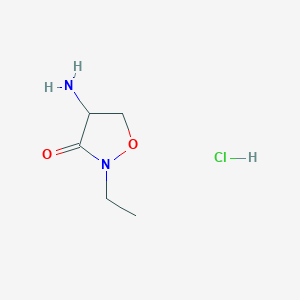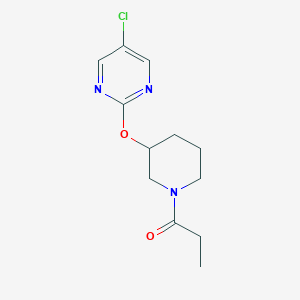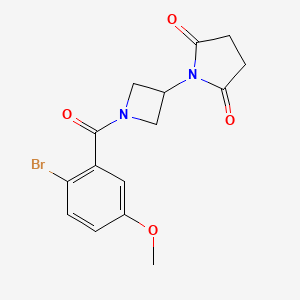
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid, also known as CB-DMB-Suc, is a chemical compound that belongs to the class of succinamic acid derivatives. It is a potent inhibitor of the proteasome, which is a complex cellular machinery responsible for the degradation of intracellular proteins. Proteasome inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Scientific Research Applications
Chemical Synthesis and Characterizations
Conversion into Benzo[c]fluorenones Derivatives : Research has demonstrated the condensation of 4,4'-dichlorobenzophenone with diethyl succinate and dimethyl methylsuccinate leading to the conversion of 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenones, highlighting methods for synthesizing complex organic structures that could be related to the synthesis pathways of 3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid (Gindy, Baghos, & Shaban, 1970).
Supramolecular Assemblies with Aza Donor Molecules : A study on the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid provides insights into how such compounds could potentially form complex structures, relevant for materials science and molecular engineering (Arora & Pedireddi, 2003).
Generation and Reactions of Tetrasubstituted N-Lithiomethyl-succinimides : This research highlights the generation and reactions of tetrasubstituted succinimides, offering a glimpse into the chemical reactivity and potential applications of similar succinimide derivatives in synthesis and organic reactions (Schlecker & Seebach, 1977).
Complexes Derived from Copper(II)/Succinamic Acid Reactions : Investigation into copper(II) complexes with succinamic acid reveals the structural and spectroscopic characterizations of these complexes, shedding light on metal-organic frameworks and their potential in catalysis, sensing, or pharmaceutical applications (Lazarou et al., 2010).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-3-4-13(2)17(9-12)21-19(24)15(11-18(22)23)10-14-5-7-16(20)8-6-14/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQODLJFJVFFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)







![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)